molecular formula C14H19NO4 B3752345 ethyl 3-[(butoxycarbonyl)amino]benzoate

ethyl 3-[(butoxycarbonyl)amino]benzoate

Cat. No.: B3752345
M. Wt: 265.30 g/mol
InChI Key: VMYCVPWLRACKLU-UHFFFAOYSA-N
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Description

Ethyl 3-[(butoxycarbonyl)amino]benzoate is an organic compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis as a building block for more complex molecules. This compound is characterized by the presence of an ethyl ester group, a benzoate group, and a butoxycarbonyl-protected amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(butoxycarbonyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically involve heating the mixture under reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(butoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 3-[(butoxycarbonyl)amino]benzoic acid.

    Substitution: 3-aminobenzoic acid after deprotection.

    Oxidation: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 3-[(butoxycarbonyl)amino]benzoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethyl 3-[(butoxycarbonyl)amino]benzoate primarily involves its role as a protecting group in organic synthesis. The butoxycarbonyl group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the butoxycarbonyl group can be selectively removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(butoxycarbonyl)amino]benzoate is unique due to its specific combination of functional groups, which allows for selective protection and deprotection of the amine group. This makes it particularly useful in multi-step organic syntheses where selective protection is crucial.

Properties

IUPAC Name

ethyl 3-(butoxycarbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-5-9-19-14(17)15-12-8-6-7-11(10-12)13(16)18-4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYCVPWLRACKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=CC(=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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